molecular formula C13H28N2O2 B2391376 Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate CAS No. 2137739-58-1

Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate

Cat. No.: B2391376
CAS No.: 2137739-58-1
M. Wt: 244.379
InChI Key: DIELNHWOTDWBPN-UHFFFAOYSA-N
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Description

Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate is a chemical compound with the molecular formula C13H28N2O2 and a molecular weight of 244.38 g/mol . It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4,4-dimethyl-1-(methylamino)pentan-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]amine .

Scientific Research Applications

Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(4-aminobutyl)carbamate
  • Tert-butyl N-(3-aminopropyl)carbamate
  • Tert-butyl N-(2-aminoethyl)carbamate

Uniqueness

Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate is unique due to its specific structural features, such as the presence of the 4,4-dimethyl-1-(methylamino)pentan-3-yl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O2/c1-12(2,3)10(8-9-14-7)15-11(16)17-13(4,5)6/h10,14H,8-9H2,1-7H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIELNHWOTDWBPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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